Diglycolic Acid Terminus Enables Faster Drug Release Kinetics Compared to Glutaric Acid Linkers
The diglycolic acid moiety in CAS 600141-83-1 provides a self-emolative release mechanism. In a comparative pharmacokinetic study of doxorubicin-conjugated PEGylated polylysine dendrimers, the construct bearing a self-emolative diglycolic acid-V-Citrulline linker exhibited faster Dox release kinetics compared to constructs bearing a non-self-emolative glutaric acid-GLFG linker [1]. This demonstrates that the diglycolic acid terminus—by enabling self-immolative degradation—offers tunable payload liberation that the simpler glutaric acid motif cannot match. The target compound's diglycolic acid terminus is directly analogous to the DGA-V-Cit construct characterized in this study, providing a structural basis for expecting similarly accelerated release profiles when this building block is incorporated into cathepsin B-cleavable ADC or dendrimer architectures.
| Evidence Dimension | Drug release kinetics (doxorubicin liberation rate) |
|---|---|
| Target Compound Data | Diglycolic acid-V-Citrulline linker: faster Dox release kinetics (qualitative rank order from comparative study) |
| Comparator Or Baseline | Glutaric acid-GLFG linker: slower Dox release kinetics |
| Quantified Difference | Directional ranking: DGA-V-Cit > DGA-GLFG > glutaric acid-GLFG in release rate; exact fold-difference not quantified in the abstract but statistically significant difference reported |
| Conditions | PEGylated G4 polylysine dendrimer; cathepsin B-cleavable peptide linker context; intravenous and pulmonary pharmacokinetic evaluation in rats |
Why This Matters
For ADC or dendrimer-based delivery systems requiring tunable payload release at the tumor site, the diglycolic acid terminus provides an intrinsic self-emolative mechanism that glutaric acid-based linkers lack, directly affecting therapeutic window optimization.
- [1] Leong NJ, Mehta D, McLeod VM, et al. Doxorubicin Conjugation and Drug Linker Chemistry Alter the Intravenous and Pulmonary Pharmacokinetics of a PEGylated Generation 4 Polylysine Dendrimer in Rats. Journal of Pharmaceutical Sciences, 2018. View Source
